Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide
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Overview
Description
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: is a heterocyclic compound with the molecular formula C5H9NO3S It features a seven-membered ring containing nitrogen and sulfur atoms, making it part of the thiazepane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require moderate temperatures and careful control of pH to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods focus on achieving high purity and consistent quality of the compound to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids. These reactions can lead to the formation of sulfoxides or sulfones, depending on the conditions.
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Reduction: : Reduction reactions of this compound may involve agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the ring. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, amines; reactions may require the presence of a base and are usually performed in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving sulfur and nitrogen interactions.
Medicine
Medicinally, this compound derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1,4-thiazepane: Lacks the 1,1-dioxide functional group, resulting in different chemical properties and reactivity.
1,4-Thiazepan-5-one: Similar ring structure but without the tetrahydro and dioxide modifications.
1,4-Benzothiazepine: Contains a benzene ring fused to the thiazepane ring, leading to distinct biological activities.
Uniqueness
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts specific electronic and steric properties. This modification can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazepan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJBUYSZPXQAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611610 |
Source
|
Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16906-20-0 |
Source
|
Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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